2-acetyl-4-methylcyclohexan-1-one 2-acetyl-4-methylcyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14401242
InChI: InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

2-acetyl-4-methylcyclohexan-1-one

CAS No.:

Cat. No.: VC14401242

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

2-acetyl-4-methylcyclohexan-1-one -

Specification

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name 2-acetyl-4-methylcyclohexan-1-one
Standard InChI InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3
Standard InChI Key MZQYOPQAFRRAJA-UHFFFAOYSA-N
Canonical SMILES CC1CCC(=O)C(C1)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Acetyl-4-methylcyclohexan-1-one features a cyclohexane ring substituted with a ketone group at position 1, an acetyl group at position 2, and a methyl group at position 4. Its IUPAC name, 2-acetyl-4-methylcyclohexan-1-one, reflects this substitution pattern. The canonical SMILES representation, CC1CCC(=O)C(C1)C(=O)C, encodes the cyclohexane backbone with precise functional group placements.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC9H14O2\text{C}_9\text{H}_{14}\text{O}_2Vulcanchem
Molecular Weight154.21 g/molVulcanchem
InChI KeyMZQYOPQAFRRAJA-UHFFFAOYSA-NVulcanchem
Boiling Point482.88 K (209.73°C)Joback
Melting Point261.78 K (-11.37°C)Joback

Synthesis and Manufacturing

Acylation of 4-Methylcyclohexanone

The primary synthesis route involves the Friedel-Crafts acylation of 4-methylcyclohexanone with acetyl chloride or acetic anhydride. Lewis acids such as aluminum chloride (AlCl3\text{AlCl}_3) catalyze the electrophilic substitution, yielding the acetylated product. Reaction conditions typically include anhydrous solvents (e.g., chloroform or tetrahydrofuran) and temperatures between 0–25°C to minimize side reactions .

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueCatalyst
SolventTetrahydrofuran (THF)AlCl3\text{AlCl}_3
Temperature0–5°C (ice-water bath)
Reaction Time4–6 hours
Yield68–72%Patent

One-Pot Methodologies

Physicochemical and Thermodynamic Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 482.88 K and a melting point of 261.78 K, as calculated via Joback’s group contribution method . Its vaporization enthalpy (ΔvapH\Delta_{\text{vap}}H) is 43.76 kJ/mol, indicating moderate volatility suitable for distillation purification.

Solubility and Partition Coefficients

Experimental solubility data remains sparse, but Crippen’s calculated parameters suggest a log Poct/watP_{\text{oct/wat}} of 2.322, implying moderate lipophilicity. This property facilitates its use in organic solvents like THF or chloroform during synthesis .

Table 3: Thermodynamic and Solubility Data

PropertyValueMethod
logPoct/wat\log P_{\text{oct/wat}}2.322Crippen
ΔfusH\Delta_{\text{fus}}H13.33 kJ/molJoback
Cp (gas)C_p \text{ (gas)}266.91–349.96 J/mol·KJoback

Industrial and Research Applications

Pharmaceutical Intermediates

As a ketone-bearing scaffold, 2-acetyl-4-methylcyclohexan-1-one is a precursor to bioactive molecules. Structural analogs demonstrate anti-inflammatory and antimicrobial activities, though direct evidence for this compound requires further study.

Agrochemical Development

The acetyl and methyl groups enhance stability in pesticidal formulations. Derivatives may act as insect growth regulators or herbicide synergists, leveraging the cyclohexane ring’s rigidity for target binding.

Challenges and Future Directions

Data Gaps in Biological Activity

No peer-reviewed studies directly link 2-acetyl-4-methylcyclohexan-1-one to specific biological targets. In silico modeling and high-throughput screening are recommended to explore its pharmacophore potential.

Green Synthesis Innovations

Current methods rely on stoichiometric Lewis acids, generating hazardous waste. Catalytic asymmetric acylation or enzymatic approaches could improve sustainability and enantioselectivity for chiral derivatives.

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